

Nisoldipine-d3: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Nisoldipine-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for the deuterated reference standard, **Nisoldipine-d3**. This document is crucial for ensuring the quality, identity, and purity of the standard, which is paramount for its use in research, development, and quality control of the antihypertensive drug, Nisoldipine.

Physicochemical Properties

Nisoldipine-d3 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The key physicochemical properties are summarized below.

Property	Specification
Chemical Name	isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl-d3)-3,5-pyridinedicarboxylate
Molecular Formula	C ₂₀ H ₂₁ D ₃ N ₂ O ₆
Molecular Weight	391.44 g/mol
CAS Number	1093533-31-7 (example)
Appearance	Yellow crystalline solid[1]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide; practically insoluble in water.[1][2]
Storage	Store at room temperature, protected from light.

Analytical Specifications and Quantitative Data

The Certificate of Analysis provides critical data on the purity and identity of **Nisoldipine-d3**, ensuring its suitability as a reference standard.

Test	Method	Acceptance Criteria	Representative Result
Identity	^1H NMR, ^{13}C NMR, Mass Spectrometry	Conforms to structure	Conforms
Purity (HPLC)	HPLC-UV	$\geq 98.0\%$	99.5%
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterium incorporation	99.6%
Residual Solvents	GC-HS	Meets USP <467> requirements	Conforms
Water Content	Karl Fischer Titration	$\leq 0.5\%$	0.2%
Assay (as is)	HPLC-UV (against a primary reference standard)	98.0% - 102.0%	99.8%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of **Nisoldipine-d3** and to perform an assay against a known standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A mixture of methanol, water, and a suitable buffer (e.g., phosphate buffer), with potential inclusion of an ion-pairing agent like hexane sulfonic acid sodium salt. A common mobile phase composition could be a gradient or isocratic elution with a mixture like Methanol:Acetonitrile:Water.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 238 nm or 355 nm.
- Injection Volume: 10-20 μ L.
- Sample Preparation: A stock solution of **Nisoldipine-d3** is prepared in a suitable solvent such as methanol or acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and determine the isotopic enrichment of **Nisoldipine-d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Nisoldipine-d3**. The isotopic distribution is examined to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

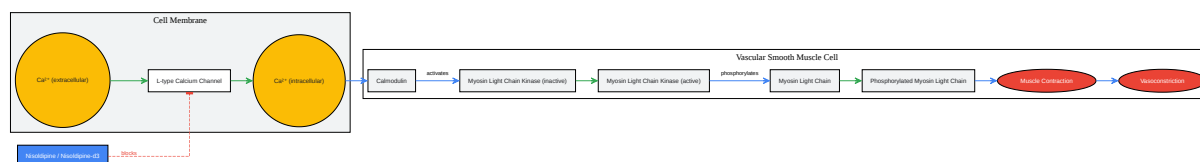
^1H and ^{13}C NMR are used to confirm the chemical structure of **Nisoldipine-d3**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: The sample is dissolved in the deuterated solvent.

- **Data Analysis:** The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to confirm that they are consistent with the structure of **Nisoldipine-d3**. The reduction in the signal intensity of the protons on the deuterated phenyl ring confirms the position of the deuterium labels.

Mechanism of Action and Signaling Pathway

Nisoldipine is a dihydropyridine calcium channel blocker.[3][4] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.[3]

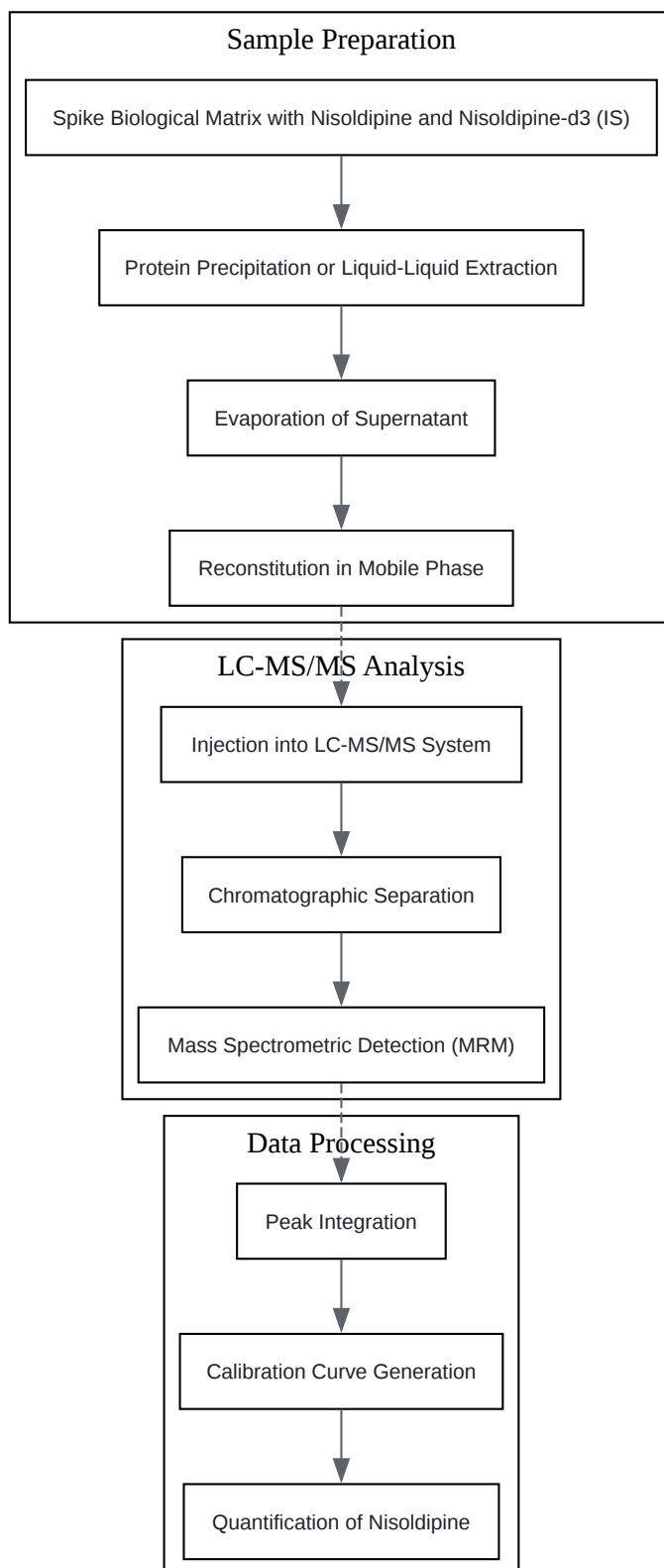


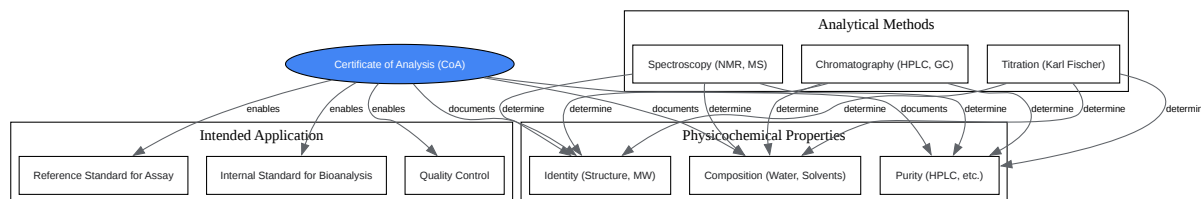
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Caption: Signaling pathway of Nisoldipine's mechanism of action.

Experimental Workflow for Bioanalytical Method Development

Nisoldipine-d3 is primarily used as an internal standard in the quantification of Nisoldipine in biological matrices. The following workflow outlines the key steps in developing a bioanalytical method using LC-MS/MS.





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